1-Methyl-1H-imidazole-5-thiol
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Overview
Description
1-Methyl-1H-imidazole-5-thiol is a heterocyclic compound that features a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom. This compound is known for its unique chemical properties and its versatility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-thiol can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions conducted under different conditions, utilizing catalysts to optimize synthetic efficiency . Green chemistry approaches, such as the use of ionic liquids and organometallic catalysis, are also employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using chlorine dioxide in methanol and aqueous acetonitrile .
Common Reagents and Conditions:
Oxidation: Chlorine dioxide in methanol or aqueous acetonitrile.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chlorine dioxide can yield sulfoxides or sulfones .
Scientific Research Applications
1-Methyl-1H-imidazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazole-5-thiol exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Methyl-4-nitro-5-thioimidazole
- 1-Methyl-1H-imidazole-2-thiol
Comparison: 1-Methyl-1H-imidazole-5-thiol is unique due to its specific substitution pattern and the presence of a thiol group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-methylimidazole-4-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-5-2-4(6)7/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZGMZQRRBMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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